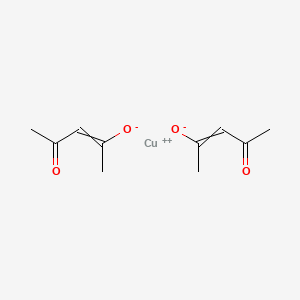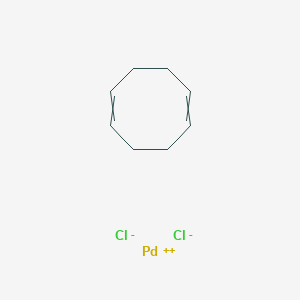
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H8N2 This compound is characterized by its unique structure, which includes a cycloheptatriene ring fused to a cyclopentadiene ring, with two nitrile groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile typically involves the reaction of cycloheptatriene with cyclopentadiene under specific conditions to form the fused ring structure. The nitrile groups are then introduced through a subsequent reaction, often involving the use of cyanogen bromide or similar reagents. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where the nitrile groups or hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-cyclohepta-2,4,6-trien-1-ylidenepropanedinitrile: This compound has a similar cycloheptatriene ring but differs in the attached groups and overall structure.
Cyclopentadiene derivatives: Various derivatives of cyclopentadiene share structural similarities but differ in their functional groups and reactivity.
Uniqueness
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile is unique due to its fused ring structure and the presence of two nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its properties can be leveraged to achieve desired outcomes.
Propiedades
IUPAC Name |
4-cyclohepta-2,4,6-trien-1-ylidenecyclopenta-2,5-diene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-13-7-12(8-14(13)10-16)11-5-3-1-2-4-6-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOSRNNXRVSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(=C2C=C(C(=C2)C#N)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)



![trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)







![Antimony pentoxide [MI]](/img/structure/B8057622.png)

